GNF-6231

Description

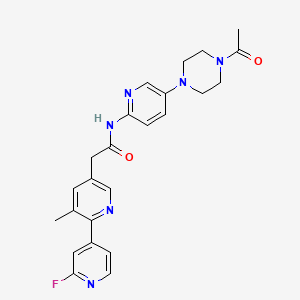

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O2/c1-16-11-18(14-28-24(16)19-5-6-26-21(25)13-19)12-23(33)29-22-4-3-20(15-27-22)31-9-7-30(8-10-31)17(2)32/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,27,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXNRMISICMFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC(=NC=C2)F)CC(=O)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNF-6231: A Deep Dive into its Mechanism of Action as a Porcupine Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNF-6231 is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a crucial membrane-bound O-acyltransferase in the Wnt signaling pathway. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, leading to the suppression of Wnt-driven cellular processes. This targeted mechanism of action has demonstrated significant anti-tumor efficacy in preclinical models of Wnt-dependent cancers, positioning this compound as a promising therapeutic candidate. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Porcupine and Wnt Signaling

The canonical Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and, when aberrantly activated, in the pathogenesis of various cancers. The secretion of Wnt ligands, a critical step for the activation of this pathway, is dependent on a post-translational modification known as palmitoylation, a process catalyzed by the enzyme Porcupine (PORCN) in the endoplasmic reticulum.

This compound exerts its therapeutic effect by directly targeting and inhibiting the enzymatic activity of PORCN. This inhibition prevents the attachment of a palmitoleoyl group to a conserved serine residue on Wnt proteins. Without this lipid modification, Wnt ligands are not recognized by the Wntless (WLS) cargo receptor for transport to the cell surface and are consequently retained within the cell, leading to their degradation. The resulting blockade of Wnt secretion effectively shuts down both autocrine and paracrine Wnt signaling.

Caption: The canonical Wnt signaling pathway.

Caption: Mechanism of this compound action.

Quantitative Data Summary

The potency and pharmacokinetic profile of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Assay |

| PORCN IC50 | 0.8 nM | Biochemical Assay |

| Wnt Pathway IC50 | 12 nM | Cell-Based Reporter Assay (for the parent compound GNF-1331) |

| CYP Isoform Inhibition | > 10 µM | Panel of CYP isoforms[1] |

Table 2: In Vitro ADME Properties

| Parameter | Species | Value |

| Plasma Protein Binding | Mouse | 88.0% |

| Rat | 83.1% | |

| Dog | 90.9% | |

| Monkey | 71.2% | |

| Human | 95.0% | |

| Caco-2 Permeability (Papp A→B) | Human | 7.5 x 10-6 cm/s |

| Microsomal Clearance | Mouse, Rat, Dog, Human | Low |

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | Oral Bioavailability (%) |

| Mouse | 2 | IV | - | - | 1.8 | - |

| 5 | PO | 1.1 | 0.5 | 4.0 | 72 | |

| Rat | 1 | IV | - | - | 1.1 | - |

| 2 | PO | 0.8 | 1.0 | 2.1 | 96 | |

| Dog | 0.5 | IV | - | - | 1.2 | - |

| 1 | PO | 0.5 | 1.0 | 2.1 | 88 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Wnt Signaling Co-culture Reporter Assay

This cellular high-throughput screen was designed to identify inhibitors of Wnt secretion and pathway activation.

-

Cell Lines:

-

Wnt-producing cells: A stable cell line expressing a specific Wnt ligand (e.g., Wnt3a).

-

Reporter cells: A cell line containing a Wnt-responsive reporter construct, such as the SuperTOPFlash reporter, which consists of multiple TCF/LEF binding sites upstream of a luciferase gene.

-

-

Protocol:

-

Seed the Wnt-producing cells and reporter cells in a co-culture format in 384-well plates.

-

Add this compound or control compounds at various concentrations to the co-culture.

-

Incubate the plates for a sufficient period (e.g., 24-48 hours) to allow for Wnt secretion, receptor binding, and reporter gene expression.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the log concentration of the compound.

-

In Vivo MMTV-WNT1 Xenograft Tumor Model

This in vivo model was utilized to assess the anti-tumor efficacy of this compound in a Wnt-driven cancer model.

-

Animal Model:

-

Immunocompromised mice (e.g., nude mice).

-

Tumor fragments from MMTV-Wnt1 transgenic mice are subcutaneously implanted.

-

-

Protocol:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at specified doses (e.g., 0.3, 1, and 3 mg/kg) and schedule (e.g., once daily).[1]

-

Monitor tumor volume and body weight regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis, such as pharmacodynamic biomarker assessment.

-

Pharmacodynamic (PD) Biomarker Analysis: Axin2 mRNA Expression

To confirm the on-target activity of this compound in vivo, the expression of a Wnt target gene, Axin2, is measured in tumor tissue.

-

Sample Collection:

-

Excise tumors from the MMTV-WNT1 xenograft model at various time points after the final dose of this compound.

-

-

Protocol:

-

Immediately snap-freeze the tumor samples in liquid nitrogen and store them at -80°C.

-

Isolate total RNA from the tumor tissue using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for Axin2 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative expression of Axin2 mRNA in the this compound-treated groups compared to the vehicle-treated group.

-

Mandatory Visualizations

Caption: In vivo efficacy experimental workflow.

Conclusion

This compound is a well-characterized Porcupine inhibitor with a clear mechanism of action, potent in vitro and in vivo activity, and favorable drug-like properties. Its ability to selectively block the secretion of Wnt ligands makes it a promising therapeutic agent for the treatment of Wnt-driven cancers. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other Porcupine inhibitors.

References

GNF-6231: A Potent and Orally Bioavailable Porcupine Inhibitor for Targeting Wnt-Driven Pathologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a key driver in various diseases, most notably cancer. GNF-6231 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of all Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling, presenting a promising therapeutic strategy for Wnt-dependent cancers and other diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathway is a complex and highly conserved network that governs fundamental cellular processes such as proliferation, differentiation, migration, and polarity. The pathway is broadly classified into two main branches: the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.

1.1. Canonical Wnt Signaling

In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.

Upon binding of a canonical Wnt ligand (e.g., Wnt1, Wnt3a) to its co-receptors, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), the destruction complex is recruited to the plasma membrane. This leads to the inactivation of GSK3β, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as AXIN2 and c-Myc, which drive cell proliferation.

1.2. Non-Canonical Wnt Signaling

The non-canonical pathways, including the Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways, operate independently of β-catenin. The PCP pathway regulates cell polarity and coordinated tissue movements, primarily through the activation of small GTPases like Rho and Rac. The Wnt/Ca2+ pathway involves the release of intracellular calcium, leading to the activation of calcium-sensitive enzymes such as Protein Kinase C (PKC) and Calmodulin-dependent kinase II (CamKII).

This compound: A Porcupine Inhibitor

2.1. Mechanism of Action

This compound is a potent, selective, and orally bioavailable inhibitor of Porcupine (PORCN). PORCN is a critical enzyme in the Wnt signaling pathway, responsible for the palmitoylation of Wnt ligands in the endoplasmic reticulum. This lipid modification is essential for the proper folding, secretion, and subsequent binding of Wnt proteins to their FZD receptors. By inhibiting PORCN, this compound prevents the secretion of all Wnt ligands, thereby blocking both canonical and non-canonical Wnt signaling pathways at their origin.[1][2]

Quantitative Data

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| PORCN Inhibition (IC50) | ~0.8 nM | [3] |

Table 2: Preclinical Pharmacokinetics of this compound [4]

| Species | Oral Bioavailability (%) | Systemic Clearance (CL) | Terminal Half-life (t1/2) |

| Mouse | 72% | Low | 2.4 h |

| Rat | 96% | Low | 2.8 h |

| Dog | 85% | Low | 8.9 h |

Table 3: In Vivo Efficacy of this compound [4]

| Tumor Model | Dosing | Outcome |

| MMTV-WNT1 Xenograft | 3 mg/kg, oral | Robust antitumor efficacy and significant reduction in Axin2 expression |

Experimental Protocols

4.1. Wnt Reporter Assay

This assay measures the activity of the canonical Wnt pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter.

Methodology:

-

Cell Culture: Co-culture "Wnt-producer" cells (e.g., HEK293T cells transiently transfected with a Wnt3a expression vector) with "Wnt-responder" cells (e.g., HEK293T cells stably expressing a TCF/LEF-luciferase reporter).

-

Compound Treatment: Add this compound at various concentrations to the co-culture system. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours to allow for Wnt signaling and reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., total protein concentration or a co-transfected Renilla luciferase reporter). Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

4.2. Quantitative PCR (qPCR) for Axin2 Expression

Axin2 is a direct target gene of the canonical Wnt pathway and its expression levels serve as a robust biomarker for pathway activity.

Methodology:

-

Cell/Tissue Treatment: Treat cells or animals with this compound or vehicle control.

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using primers specific for Axin2 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative expression of Axin2 using the ΔΔCt method.

4.3. In Vivo Tumor Xenograft Studies

Evaluate the antitumor efficacy of this compound in a Wnt-dependent cancer model.

Methodology:

-

Tumor Implantation: Subcutaneously implant a Wnt-driven tumor cell line (e.g., MMTV-WNT1) into immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (vehicle control and this compound at various doses). Administer the compound orally, once daily.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples for analysis of target engagement (e.g., Axin2 expression) and drug concentration.

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Signaling Pathway Diagrams

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate for the treatment of Wnt-driven diseases. Its potent and selective inhibition of Porcupine provides a means to effectively shut down aberrant Wnt signaling. The favorable pharmacokinetic profile of this compound, including its high oral bioavailability, makes it an attractive molecule for further preclinical and clinical development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug developers working in the field of Wnt signaling and cancer therapeutics.

References

GNF-6231: A Technical Guide to a Potent and Selective Porcupine Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a well-established driver in numerous cancers, making it a prime target for therapeutic intervention. Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum, is essential for the maturation and secretion of all Wnt ligands. Inhibiting PORCN presents an attractive strategy to block Wnt-driven tumorigenesis at its source. This document provides a comprehensive technical overview of GNF-6231, a novel pyridinyl acetamide derivative identified as a potent, selective, and orally bioavailable inhibitor of PORCN. We will detail its mechanism of action, summarize its pharmacological data, outline key experimental protocols for its evaluation, and visualize the underlying biological and experimental frameworks.

Introduction: The Role of Porcupine in Wnt Signaling

The Wnt family of secreted glycoproteins initiates signaling cascades that control cell proliferation, differentiation, and migration.[1] The canonical Wnt/β-catenin pathway is particularly crucial; in its "off" state, β-catenin is targeted for proteasomal degradation. In its "on" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.

A critical and indispensable step in the Wnt signaling pathway is the post-translational modification of Wnt proteins.[2] The enzyme Porcupine (PORCN) catalyzes the palmitoylation of a conserved serine residue on Wnt ligands.[3] This lipid modification is essential for Wnt protein secretion from the cell and for its subsequent binding to FZD receptors.[3] By blocking PORCN, it is possible to halt the secretion of all Wnt ligands, effectively shutting down both canonical and non-canonical Wnt signaling pathways driven by these ligands.[1][4] This makes PORCN a highly druggable upstream node for cancers dependent on Wnt ligand secretion.

This compound: A Next-Generation Porcupine Inhibitor

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of PORCN.[5] It was developed through structure-activity relationship studies from an initial high-throughput screening hit.[2] Its optimized chemical structure provides excellent potency, specificity, and favorable drug-like properties, making it a valuable tool for preclinical research and a candidate for further development.[2]

Mechanism of Action

This compound exerts its biological effect by directly inhibiting the enzymatic activity of PORCN. By binding to PORCN in the endoplasmic reticulum, it prevents the O-acylation (palmitoylation) of newly synthesized Wnt proteins. This lack of lipidation traps the Wnt ligands within the cell, preventing their secretion into the extracellular space. Consequently, autocrine and paracrine Wnt signaling is blocked, leading to reduced expression of Wnt target genes, such as AXIN2, and subsequent inhibition of tumor cell proliferation in Wnt-dependent cancer models.[2]

Data Presentation

This compound has demonstrated high potency in biochemical assays and robust efficacy in preclinical cancer models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Target/Assay | Value | Reference |

| IC50 | Porcupine (PORCN) Enzyme Activity | 0.8 nM | [1] |

| Selectivity | Panel of >200 Off-Targets (GPCRs, kinases, etc.) | No significant activity at 10 µM | [2] |

| CYP Inhibition | All CYP Isoforms Tested | IC50 > 10 µM | [5] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Model | Dosing Regimen (Oral) | Outcome | T/C Ratio (%)* | p-value | Reference |

| MMTV-Wnt1 Xenograft | 0.3 mg/kg/day for 14 days | Tumor Growth Inhibition | 15% | < 0.0001 | [2] |

| MMTV-Wnt1 Xenograft | 1 mg/kg/day for 14 days | Tumor Regression | -74% | < 0.0001 | [2] |

| MMTV-Wnt1 Xenograft | 3 mg/kg/day for 14 days | Tumor Regression | -84% | < 0.0001 | [2] |

*T/C Ratio: The relative change in tumor volume in the treated (T) group compared to the control (C) group.

Table 3: In Vivo Pharmacodynamic (PD) Profile of this compound

| Model | Dose (Oral) | Biomarker | Time Point | Result | Reference |

| MMTV-Wnt1 Xenograft | 3 mg/kg (single dose) | Axin2 mRNA levels in tumor | 6 hours | Maximum inhibition | [2] |

| MMTV-Wnt1 Xenograft | 3 mg/kg (single dose) | Axin2 mRNA levels in tumor | 24 hours | Return toward baseline | [2] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and absolute bioavailability, while described as favorable, are not publicly available in the cited literature.[2][5]

Experimental Protocols

The following sections describe the general methodologies used to evaluate the efficacy of this compound.

In Vitro PORCN Inhibition Assay

A cellular high-throughput screen based on a Wnt coculture reporter gene assay is the foundational method for identifying and characterizing PORCN inhibitors like this compound.[2]

-

Principle: A "Producer" cell line engineered to express a specific Wnt ligand is co-cultured with a "Reporter" cell line that contains a Wnt-responsive reporter gene (e.g., β-catenin-activated reporter driving luciferase). Inhibition of PORCN in the Producer cells prevents Wnt secretion, leading to a decrease in the reporter signal from the Reporter cells.

-

General Protocol:

-

Cell Plating: Plate Reporter cells in a multi-well plate (e.g., 384-well). After cell attachment, add Producer cells.

-

Compound Addition: Add this compound at various concentrations to the co-culture wells. Include DMSO as a negative control.

-

Incubation: Incubate the plates for a sufficient period (e.g., 24-48 hours) to allow for Wnt secretion, signaling, and reporter gene expression.

-

Signal Detection: Add a luciferase substrate and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to controls and plot the dose-response curve to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the Wnt-induced signal.

-

In Vivo Antitumor Efficacy in MMTV-Wnt1 Mouse Model

The Mouse Mammary Tumor Virus (MMTV)-Wnt1 transgenic mouse model is a well-established and highly relevant model for studying Wnt-driven breast cancer.[4][6][7] These mice develop mammary tumors due to the overexpression of the Wnt1 ligand, making them dependent on the Wnt secretion pathway.[7]

-

Principle: To assess antitumor efficacy, tumor-bearing MMTV-Wnt1 mice are treated with this compound. The primary endpoint is the change in tumor volume over time compared to a vehicle-treated control group.

-

General Protocol:

-

Tumor Implantation: Subcutaneously implant tumor fragments from an MMTV-Wnt1 transgenic mouse into the flank of immunodeficient or syngeneic host mice.[2]

-

Tumor Growth and Staging: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

-

Treatment Administration: Prepare this compound in an appropriate vehicle for oral administration (p.o.). Administer the compound daily by oral gavage at specified doses (e.g., 0.3, 1, 3 mg/kg). The control group receives the vehicle only.[2]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length × width²)/2). Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Calculate the T/C ratio and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the antitumor effect.

-

Conclusion and Future Directions

This compound is a highly potent and selective Porcupine inhibitor with demonstrated oral bioavailability and robust antitumor efficacy in a Wnt-dependent preclinical cancer model.[2][5] Its favorable drug-like properties distinguish it as a valuable chemical probe for studying Wnt biology and as a promising candidate for therapeutic development. The strong correlation between target engagement (reduction of Axin2 mRNA) and antitumor response provides a clear pharmacodynamic biomarker for clinical translation.[2]

While this compound shows significant promise, the development of PORCN inhibitors as a class requires careful consideration of on-target toxicities. Since Wnt signaling is crucial for tissue homeostasis in adults, particularly in the bone and gut, monitoring for adverse effects in these tissues is critical. Future research will likely focus on defining patient populations with Wnt-ligand-dependent cancers (e.g., those with RNF43 mutations or RSPO fusions) who are most likely to benefit from PORCN inhibitor therapy, and on developing dosing strategies that maximize the therapeutic window.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of MMTV-Wnt-1 transgenic mice for studying the genetic basis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

GNF-6231 for Myocardial Infarction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-6231 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of all Wnt ligands.[1] By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which has been implicated in the pathophysiology of various diseases, including cancer and fibrotic conditions. In the context of myocardial infarction (MI), the Wnt pathway is a critical regulator of cardiac remodeling, influencing processes such as inflammation, fibrosis, cardiomyocyte apoptosis, and progenitor cell activity.[2] Preclinical studies suggest that targeted inhibition of the Wnt pathway may represent a promising therapeutic strategy to mitigate adverse cardiac remodeling and improve outcomes following MI.[2] This technical guide provides an in-depth overview of the core concepts related to the use of this compound in myocardial infarction research.

Mechanism of Action: Inhibition of Wnt Signaling

This compound targets Porcupine, an enzyme located in the endoplasmic reticulum. PORCN mediates the palmitoylation of Wnt ligands, a crucial post-translational modification required for their secretion from the cell. By inhibiting PORCN, this compound prevents the release of Wnt proteins, thereby blocking their interaction with Frizzled receptors on target cells and inhibiting both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.[1]

Signaling Pathway Diagram

Preclinical Myocardial Infarction Studies: A Representative Experimental Protocol

Experimental Workflow Diagram

Detailed Methodologies

-

Animal Model:

-

Species: Male C57BL/6 mice, 8-10 weeks old.

-

Anesthesia: Anesthesia is induced with 3-4% isoflurane and maintained with 1.5-2% isoflurane in oxygen.

-

Surgical Procedure:

-

Mice are intubated and connected to a rodent ventilator.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is permanently ligated with a suture (e.g., 8-0 silk).

-

Successful ligation is confirmed by the immediate appearance of a pale area in the anterior wall of the left ventricle.

-

The chest is closed in layers, and the animal is allowed to recover.

-

-

Sham Operation: Sham-operated animals undergo the same procedure without LAD ligation.

-

-

Drug Administration:

-

Compound: this compound is suspended in a vehicle solution (e.g., 0.5% methylcellulose with 0.1% Tween 80).

-

Dosing: Animals are randomly assigned to receive either vehicle or this compound at a specified dose (e.g., 10 mg/kg, administered orally once daily), starting 24 hours post-MI and continuing for a specified duration (e.g., 28 days).

-

-

Assessment of Cardiac Function:

-

Technique: Transthoracic echocardiography is performed at baseline (before MI), and at various time points post-MI (e.g., day 7 and day 28).

-

Parameters Measured: Left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimension at end-diastole (LVIDd), and left ventricular internal dimension at end-systole (LVIDs).

-

-

Histological and Molecular Analysis (at study endpoint):

-

Infarct Size Measurement: Hearts are excised, and the left ventricle is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from viable myocardium (red).

-

Fibrosis Assessment: Heart sections are stained with Masson's trichrome or Picrosirius red to quantify the extent of collagen deposition (fibrosis) in the infarct and border zones.

-

Cardiomyocyte Apoptosis: TUNEL staining is performed on heart sections to identify and quantify apoptotic cardiomyocytes.

-

Cardiomyocyte Proliferation: Immunohistochemical staining for proliferation markers such as Ki-67 or phospho-histone H3 (pH3) in cardiomyocytes.

-

Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of key genes and proteins involved in Wnt signaling (e.g., Axin2, β-catenin), fibrosis (e.g., Collagen I, α-SMA), and inflammation (e.g., IL-6, TNF-α).

-

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data that could be expected from a study evaluating this compound in a murine MI model.

Table 1: Echocardiographic Assessment of Cardiac Function

| Treatment Group | N | LVEF (%) - Day 28 | FS (%) - Day 28 | LVIDd (mm) - Day 28 | LVIDs (mm) - Day 28 |

| Sham | 10 | 58.5 ± 3.2 | 30.1 ± 2.5 | 3.6 ± 0.2 | 2.5 ± 0.2 |

| MI + Vehicle | 12 | 30.2 ± 4.5 | 15.3 ± 2.8 | 5.1 ± 0.4 | 4.3 ± 0.4 |

| MI + this compound (10 mg/kg) | 12 | 40.8 ± 5.1 | 20.7 ± 3.3 | 4.7 ± 0.3 | 3.7 ± 0.3 |

| Data are presented as mean ± SD. p < 0.05 vs. MI + Vehicle. |

Table 2: Histological and Molecular Analysis at Day 28 Post-MI

| Treatment Group | Infarct Size (% of LV) | Fibrosis Area (% of Infarct) | TUNEL+ Cardiomyocytes (cells/mm²) | Ki-67+ Cardiomyocytes (cells/10⁵) | Axin2 mRNA (fold change vs. Sham) |

| Sham | N/A | N/A | 2.1 ± 0.8 | 0.5 ± 0.2 | 1.0 ± 0.2 |

| MI + Vehicle | 42.5 ± 5.8 | 65.3 ± 7.1 | 25.4 ± 6.3 | 1.2 ± 0.5 | 8.5 ± 2.1 |

| MI + this compound (10 mg/kg) | 35.1 ± 4.9 | 52.8 ± 6.5 | 15.8 ± 4.7 | 3.1 ± 0.9 | 3.2 ± 1.1 |

| Data are presented as mean ± SD. p < 0.05 vs. MI + Vehicle. |

Conclusion

This compound, as a potent inhibitor of the Wnt signaling pathway, holds theoretical potential for mitigating adverse cardiac remodeling following myocardial infarction. The technical information and representative protocols provided in this guide offer a framework for researchers to design and execute preclinical studies to rigorously evaluate the therapeutic efficacy of this compound in this setting. Further investigation is warranted to elucidate the precise molecular mechanisms and to establish a comprehensive profile of its effects on cardiac repair and regeneration.

References

An In-depth Technical Guide to the Discovery and Development of GNF-6231

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of GNF-6231, a potent and selective Porcupine (PORCN) inhibitor. The information is compiled from primary research and is intended for an audience with a background in drug discovery and development.

Introduction

This compound is a novel, orally bioavailable small molecule that inhibits the Wnt signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] The aberrant activation of the Wnt signaling cascade is a known driver in various cancers, making it a compelling target for therapeutic intervention. PORCN plays a crucial role in the secretion of Wnt ligands by catalyzing their palmitoylation, a necessary post-translational modification for their biological activity.[1] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down Wnt-driven tumorigenesis. This document details the discovery, mechanism of action, preclinical pharmacology, and key experimental protocols for this compound.

Discovery and Optimization

This compound was developed through a systematic drug discovery effort that began with a high-throughput cellular screen to identify inhibitors of Wnt secretion.[1][2] This screen led to the identification of a lead compound, GNF-1331. Subsequent structure-activity relationship (SAR) studies focused on improving potency, selectivity, and pharmacokinetic properties, which ultimately led to the discovery of this compound (also referred to as compound 19 in the primary literature).[1][2]

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of Porcupine. This inhibition prevents the palmitoylation of Wnt ligands in the endoplasmic reticulum, which is an essential step for their secretion and subsequent binding to Frizzled receptors on the cell surface. The blockade of Wnt ligand secretion leads to the downregulation of the canonical Wnt/β-catenin signaling pathway.

The following diagram illustrates the Porcupine-mediated Wnt secretion pathway and the point of inhibition by this compound.

Caption: Porcupine-mediated Wnt secretion pathway and inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and preclinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC50 | Reference |

| Porcupine (PORCN) | 0.8 nM | [1] |

| Wnt Signaling (Co-culture assay) | 12 nM | [1] |

| CYP Isoforms (various) | >10 µM | [3] |

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability (%) | Plasma Protein Binding (%) | Reference |

| Mouse | 72 | 88.0 | [1] |

| Rat | 96 | 83.1 | [1] |

| Dog | 84 | 90.9 | [1] |

| Monkey | - | 71.2 | [1] |

| Human | - | 95.0 | [1] |

In Vivo Efficacy

This compound has demonstrated robust dose-dependent anti-tumor efficacy in a mouse mammary tumor virus (MMTV)-Wnt1 xenograft model. Oral administration of this compound led to significant tumor growth inhibition and regression.

Caption: Workflow for the MMTV-Wnt1 xenograft efficacy study.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This assay is used to determine the potency of compounds in inhibiting Wnt signaling in a cellular context.

-

Cell Lines:

-

HEK293T cells stably expressing a Wnt3a gene.

-

HEK293T cells stably expressing a SuperTopFlash (STF) luciferase reporter construct.

-

-

Procedure:

-

The two cell lines are co-cultured in a 1:1 ratio in 96-well plates.

-

Cells are treated with various concentrations of this compound or vehicle control.

-

After a 24-hour incubation period, the luciferase activity is measured using a standard luciferase assay system.

-

The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in luciferase activity compared to the vehicle control.

-

This in vivo model is used to assess the anti-tumor efficacy of this compound in a Wnt-driven tumor model.

-

Animals: Female athymic nude mice.

-

Tumor Line: MMTV-Wnt1 mouse mammary tumor fragments.

-

Procedure:

-

Tumor fragments are subcutaneously implanted into the flank of the mice.

-

Tumors are allowed to grow to an average size of approximately 200 mm³.

-

Mice are then randomized into treatment and control groups.

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose and 0.5% Tween 80 in water) and administered by oral gavage once daily at specified doses (e.g., 0.3, 1, and 3 mg/kg).[1]

-

The control group receives the vehicle only.

-

Tumor volume and body weight are measured 2-3 times per week.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis, such as measuring the expression of Wnt target genes (e.g., Axin2) by qRT-PCR.

-

These studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Animals: Mice, rats, and dogs are typically used in preclinical studies.

-

Procedure:

-

This compound is administered intravenously (IV) and orally (PO) to different groups of animals.

-

Blood samples are collected at various time points post-dosing.

-

The concentration of this compound in the plasma is determined using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic parameters, including Cmax, Tmax, half-life (t1/2), and area under the curve (AUC), are calculated.

-

Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.

-

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of Porcupine with demonstrated in vivo anti-tumor efficacy in a Wnt-driven cancer model. Its favorable preclinical profile makes it a promising candidate for further development as a therapeutic agent for the treatment of Wnt-dependent cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the continued investigation of this compound and other Porcupine inhibitors.

References

- 1. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

GNF-6231: A Potent Porcupine Inhibitor for Advancing Tissue Regeneration Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-6231 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the secretion of all Wnt ligands.[1] By blocking the palmitoylation of Wnt proteins, this compound effectively inhibits the Wnt signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and regeneration.[1][2] Aberrant Wnt signaling is implicated in various diseases, including cancer and fibrosis.[3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in tissue regeneration research, with a focus on cardiac and bone repair.

Core Mechanism of Action: Inhibition of Wnt Signaling

This compound exerts its biological effects by targeting PORCN, a key enzyme in the Wnt signaling cascade. The binding of this compound to PORCN prevents the acylation of Wnt proteins, a crucial post-translational modification required for their secretion from the endoplasmic reticulum.[1][2] This leads to the intracellular retention of Wnt ligands, thereby preventing their interaction with Frizzled receptors on target cells and subsequent activation of downstream signaling pathways.

A key downstream marker of Wnt pathway activation is the expression of Axin2, which is itself a negative regulator of the pathway.[4][5] Studies have shown that this compound treatment significantly reduces the expression of Axin2 mRNA, confirming its inhibitory effect on Wnt signaling in vitro and in vivo.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and effects of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Porcupine IC50 | 0.8 nM | In vitro enzyme assay | [1] |

| Cytotoxicity | Not cytotoxic up to 20 µM | Various cell lines | [1] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Plasma Half-life | ~2.3 hours | 5 mg/kg intravenous injection | [4] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction

| Parameter | This compound Treatment | Control | Reference |

| Myocardial Infarction Area | 9.07% reduction | No treatment | [1] |

| Axin2 mRNA levels | Significantly reduced | Unchanged | [1] |

| Myofibroblast Proliferation | Reduced | Unchanged | [4] |

Table 4: In Vivo Efficacy of this compound in a Mouse Model of High Bone Mass

| Parameter | This compound Treatment (0.3, 1, or 3 mg/kg/day) | Control | Reference |

| Total Body Bone Mineral Density | Reduced | Unchanged | [6] |

| Cortical Thickness of Femur | Reduced | Unchanged | [6] |

| Trabecular Bone Volume Fraction | Reduced | Unchanged | [6] |

Key Experimental Protocols

This section details the methodologies for key experiments involving this compound.

Myocardial Infarction (MI) Mouse Model

Objective: To induce myocardial infarction in mice to study the effects of this compound on cardiac repair.

Protocol:

-

Anesthesia: Anesthetize adult C57BL/6 mice using isoflurane (4-5% for induction, 1.5-2% for maintenance).[7]

-

Intubation and Ventilation: Intubate the mouse with a 19-gauge blunt needle and connect it to a rodent ventilator.[7]

-

Surgical Preparation: Shave the anterior thorax and disinfect the area with iodine.[7]

-

Thoracotomy: Make a parasternal incision at the level of the third and fourth ribs. Dissect the pectoral muscles and retract them to expose the thoracic cavity.[7]

-

Coronary Artery Ligation: Open the pericardium and identify the left anterior descending (LAD) coronary artery. Ligate the LAD using a 7-0 prolene suture to induce ischemia.[7][8]

-

Closure: Close the chest by pressing to restore negative pressure and suture the skin with 5-0 silk.[7]

-

Post-operative Care: Monitor the ECG for the first 5-10 minutes post-surgery. Allow the mouse to recover in a warm environment (28°C). Administer buprenorphine (0.1 mg/kg s.c.) for analgesia.[7]

-

This compound Administration: Administer this compound intravenously at a dose of 5 mg/kg every 24 hours for 6 days, starting after the induction of MI.[1]

Quantitative Real-Time PCR (qRT-PCR) for Axin2 Expression

Objective: To quantify the expression of the Wnt target gene Axin2 in cardiac cells following this compound treatment.

Protocol:

-

Cell Culture: Culture Wnt3a overexpressing cardiac cells in appropriate media. Treat the cells with this compound at the desired concentration and duration.

-

RNA Isolation: Isolate total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system and SYBR Green master mix. Use primers specific for Axin2 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of Axin2 using the ΔΔCt method.[9][10]

Wnt Signaling Reporter Assay

Objective: To measure the activity of the Wnt signaling pathway in response to this compound.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a Wnt-responsive reporter plasmid (e.g., TOPflash, which contains TCF/LEF binding sites upstream of a luciferase gene) and a constitutively active Renilla luciferase plasmid (for normalization).

-

Treatment: Treat the transfected cells with a Wnt ligand (e.g., Wnt3a) in the presence or absence of this compound at various concentrations.

-

Luciferase Assay: After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Wnt signaling activity.[11]

Visualizations: Signaling Pathways and Workflows

Wnt Signaling Pathway and this compound Inhibition

Caption: this compound inhibits PORCN, blocking Wnt ligand secretion and subsequent signaling.

Experimental Workflow for a Myocardial Infarction Study

Caption: Workflow for evaluating this compound's effect on cardiac repair post-MI.

Conclusion

This compound is a valuable research tool for investigating the role of Wnt signaling in tissue regeneration. Its high potency and selectivity for Porcupine allow for precise modulation of the Wnt pathway in various experimental models. The data presented in this guide demonstrate its potential to promote cardiac repair and influence bone metabolism. The provided experimental protocols and visualizations serve as a foundation for designing and executing further studies to elucidate the full therapeutic potential of targeting Wnt signaling with this compound in regenerative medicine. Further research is warranted to explore its efficacy in other models of tissue injury and to optimize dosing and treatment regimens for potential clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting WNT secretion reduces high bone mass caused by Sost loss-of-function or gain-of-function mutations in Lrp5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. transonic.com [transonic.com]

- 8. Myocardial infarction models in NOD/Scid mice for cell therapy research: permanent ischemia vs ischemia–reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel Axin2 knock‐in mouse model for visualization and lineage tracing of WNT/CTNNB1 responsive cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of GNF-6231: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of GNF-6231, a potent and orally bioavailable inhibitor of Porcupine (PORCN). This compound targets the Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and embryonic development that is often dysregulated in cancer. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying biological and experimental frameworks.

Core Mechanism of Action

This compound is a highly potent inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of the Wnt signaling cascade. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down Wnt signaling in a comprehensive manner.[1][2][3]

Quantitative Selectivity Data

This compound has demonstrated exceptional potency against its primary target, Porcupine, with a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Its selectivity has been assessed against a broad range of off-targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, transporters, and cytochrome P450 (CYP) enzymes.

Table 1: Potency of this compound against Porcupine

| Target | IC50 (nM) |

| Porcupine | 0.8 |

| [Source: MedchemExpress, Nordic Biosite][2][3] |

Table 2: Off-Target Selectivity of this compound

| Target Class | Number of Targets Tested | Result |

| Kinases, GPCRs, Proteases, | > 200 | No significant activity at up to 10 µM |

| Transporters, Ion Channels, | ||

| Nuclear Receptors | ||

| Cytochrome P450 (CYP) Isoforms | 3 (2C9, 2D6, 3A4) | IC50 > 10 µM for all isoforms tested |

| [Source: GlpBio][1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.

References

Methodological & Application

GNF-6231: Application Notes and Experimental Protocols for a Novel Wnt Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-6231 is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of all Wnt ligands. By blocking Wnt signaling, this compound has demonstrated significant anti-tumor efficacy in preclinical models of Wnt-driven cancers. These application notes provide a comprehensive overview of the experimental protocols for evaluating the in vitro and in vivo activity of this compound, along with key quantitative data to guide future research and development.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of PORCN. This inhibition prevents the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion from the endoplasmic reticulum. The subsequent blockade of Wnt ligand secretion leads to the suppression of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.

GNF-6231 In Vivo Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GNF-6231 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and activity of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which is implicated in tumorigenesis and other pathological conditions. These application notes provide detailed protocols for the in vivo administration and dosage of this compound in preclinical mouse models, based on currently available data.

Data Presentation

In Vivo Efficacy and Dosage Summary

| Animal Model | Administration Route | Dosage Range | Dosing Frequency | Duration | Observed Effect |

| MMTV-WNT1 Xenograft | Oral (p.o.) | 0.3 - 3 mg/kg | Once daily | 2 weeks | Antitumor activity |

| MMTV-WNT1 Xenograft | Oral (p.o.) | 3 mg/kg (single dose) | Once | N/A | Reduction of Wnt target gene Axin2 mRNA |

| C57Bl/6 (MI Model) | Intravenous (i.v.) | 5 mg/kg | Every 24 hours | 6 days | Alleviation of myocardial infarction symptoms |

Pharmacokinetic Parameters

| Species | Administration Route | Dose | Key Parameters |

| Mouse | Intravenous (i.v.) | 5 mg/kg | Plasma Half-life (t½): ~2.3 hours |

| Mouse | Oral (p.o.) | N/A | Cmax, Tmax, and bioavailability not reported |

Signaling Pathway

The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of action for this compound.

Caption: Canonical Wnt signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: Oral Administration of this compound in an MMTV-WNT1 Xenograft Mouse Model

This protocol is designed for evaluating the antitumor efficacy of orally administered this compound.

1. Materials and Reagents:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

MMTV-WNT1 tumor-bearing mice

-

Oral gavage needles

-

Standard animal housing and monitoring equipment

2. Vehicle Formulation:

A commonly used vehicle for oral administration of hydrophobic compounds like this compound is a solution of DMSO, PEG300, Tween-80, and saline.

-

To prepare a 1 mg/mL solution:

-

Dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.

-

In a separate tube, add 4 mL of PEG300.

-

Add the 1 mL of this compound/DMSO stock solution to the PEG300 and mix thoroughly.

-

Add 0.5 mL of Tween-80 and mix until the solution is clear.

-

Add 4.5 mL of saline to bring the total volume to 10 mL.

-

The final concentration of this compound will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Adjust the initial weight of this compound and volumes accordingly for different desired final concentrations.

-

3. Dosing and Administration:

-

Acclimate MMTV-WNT1 tumor-bearing mice for at least one week before the start of the experiment.

-

Randomize mice into treatment and vehicle control groups.

-

Calculate the required dose volume for each mouse based on its body weight (e.g., for a 3 mg/kg dose in a 20g mouse, administer 60 µL of a 1 mg/mL solution).

-

Administer this compound or vehicle control via oral gavage once daily for the duration of the study (e.g., 14 days).

-

Monitor tumor growth using calipers and animal well-being daily.

Protocol 2: Intravenous Administration of this compound

This protocol is suitable for studies requiring rapid systemic exposure to this compound.

1. Materials and Reagents:

-

This compound powder

-

DMSO

-

20% Captisol® (SBE-β-CD) in Saline

-

Sterile saline for injection

-

Syringes and needles for intravenous injection

-

Animal restrainer

2. Vehicle Formulation:

-

To prepare a 1 mg/mL solution for intravenous injection:

-

Dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.

-

In a separate sterile tube, add 9 mL of 20% SBE-β-CD in saline.

-

Add the 1 mL of this compound/DMSO stock solution to the SBE-β-CD solution and mix thoroughly until clear.

-

The final concentration will be 1 mg/mL in 10% DMSO and 18% SBE-β-CD in saline.

-

3. Dosing and Administration:

-

Acclimate mice as per standard procedures.

-

Calculate the dose volume based on individual mouse body weight (e.g., for a 5 mg/kg dose in a 20g mouse, administer 100 µL of a 1 mg/mL solution).

-

Administer the this compound solution via tail vein injection.

-

Follow the dosing schedule as required by the experimental design (e.g., every 24 hours for 6 days).

-

Monitor animals for any adverse reactions post-injection.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study of this compound.

Caption: General workflow for an in vivo this compound efficacy study.

GNF-6231 Cell Culture Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-6231 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of Wnt ligands.[1][2][3] By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which is aberrantly activated in various cancers and other diseases.[1][4][5] These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its impact on cell viability, long-term proliferative capacity, and Wnt pathway activity.

Mechanism of Action

This compound targets PORCN, which resides in the endoplasmic reticulum. PORCN mediates the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipid modification is essential for the binding of Wnt ligands to their carrier protein, Wntless (WLS), and their subsequent secretion from the cell. By inhibiting PORCN, this compound prevents Wnt secretion, leading to a shutdown of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in an autocrine or paracrine manner.

Data Presentation

The following table summarizes typical concentration ranges for this compound and related Porcupine inhibitors in various cell-based assays. Note that optimal concentrations may vary depending on the cell line and experimental conditions.

| Assay Type | Compound | Cell Line(s) | Concentration Range | Incubation Time | Reference |

| Wnt Signaling Inhibition | This compound | - | IC50 ~0.8 nM (biochemical) | - | [3] |

| Wnt Signaling Inhibition | LGK974 | HN30 | IC50 ~0.3 nM (AXIN2 mRNA) | 48 hours | [5] |

| Cell Viability | IWP-2 | Panc-1, MiaPaCa2, HT29 | EC50 ~1.9 - 8.96 µM | 48 hours | [4] |

| Colony Formation | LGK974 | HN30, UMSCC | 10 - 100 nM | 1 week | [5][6] |

| Wnt Reporter Assay | IWP-2 | L-Wnt-STF | 5 µM | 24 hours | [2] |

| Apoptosis Induction | LGK974 | 786-O, ACHN | 5 - 15 µM | 72 hours | [7] |

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines the use of a tetrazolium-based assay (e.g., MTT or MTS) to determine the effect of this compound on cell viability and proliferation.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT/MTS Assay:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

-

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound

-

DMSO

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Cell Seeding:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).

-

Allow cells to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control.

-

Replace the medium with fresh medium containing the compound every 2-3 days.

-

-

Incubation:

-

Incubate the plates for 7-14 days, until visible colonies are formed in the control wells.

-

-

Staining and Quantification:

-

Wash the wells with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.

-

Wnt Reporter Assay

This assay measures the activity of the canonical Wnt signaling pathway by using a cell line that expresses a luciferase reporter gene under the control of a TCF/LEF responsive element.

Materials:

-

Wnt reporter cell line (e.g., HEK293-STF)

-

Complete cell culture medium

-

This compound

-

Wnt3a conditioned medium (as a positive control for pathway activation)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed the reporter cell line in a 96-well white plate at a density that will result in 80-90% confluency on the day of the assay.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with Wnt3a conditioned medium (or co-culture with Wnt3a-producing cells) in the continued presence of this compound. Include appropriate controls (untreated, vehicle, Wnt3a alone).

-

-

Incubation:

-

Incubate the plate for 16-24 hours at 37°C, 5% CO2.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the fold change in reporter activity relative to the unstimulated control.

-

Determine the IC50 of this compound for inhibiting Wnt3a-induced reporter activity.

-

Concluding Remarks

This compound is a valuable tool for investigating the role of Wnt signaling in various biological processes and for exploring its therapeutic potential. The protocols provided here serve as a starting point for designing and executing cell-based assays with this compound. Researchers should optimize these protocols for their specific cell lines and experimental objectives to ensure reliable and reproducible results.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. IWP-2 | Small Molecules | Effective component within differentiation protocols of pluripotent stem cells [captivatebio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Porcupine Inhibitor LGK974 Downregulates the Wnt Signaling Pathway and Inhibits Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

GNF-6231: Application Notes on Solubility and Stability for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides comprehensive application notes and detailed protocols regarding the solubility and stability of GNF-6231, a potent and selective inhibitor of the Wnt signaling pathway. The information herein is intended to guide researchers in the effective use and handling of this compound in a laboratory setting.

Overview of this compound

This compound is a small molecule inhibitor that targets Porcupine (PORCN), a membrane-bound O-acyltransferase. This enzyme is crucial for the palmitoylation of Wnt ligands, a necessary step for their secretion and subsequent activation of the Wnt signaling cascade. By inhibiting PORCN, this compound effectively blocks Wnt signaling, making it a valuable tool for research in oncology and other fields where this pathway is dysregulated.

Solubility Profile of this compound

The solubility of this compound has been determined in various common laboratory solvents and in formulations suitable for in vivo studies. The data is summarized in the table below for easy reference. It is important to note that for hygroscopic solvents like DMSO, using a newly opened container is recommended to ensure maximum solubility.[1][2][3]

| Solvent/Formulation | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| In Vitro Solvents | |||

| Dimethyl Sulfoxide (DMSO) | ≥ 36 mg/mL | ≥ 80.27 mM | Hygroscopic DMSO can affect solubility.[1][2][3] |

| Ethanol | 5 mg/mL | 11.14 mM | |

| Water | Insoluble | - | |

| In Vivo Formulations | |||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | ≥ 6.69 mM | Results in a clear solution.[1] |

| 10% DMSO, 90% Corn oil | ≥ 3 mg/mL | ≥ 6.69 mM | Forms a clear solution. Use with caution for dosing periods longer than two weeks.[1] |

| Carboxymethyl cellulose sodium (CMC-Na) | ≥ 5 mg/mL | ≥ 11.15 mM | Creates a homogeneous suspension.[4] |

Stability and Storage Recommendations

Proper storage of this compound is critical to maintain its integrity and activity. The stability of the compound in both solid form and in solution under various storage conditions is outlined below.

| Form | Storage Temperature | Recommended Duration |

| Solid (Powder) | -20°C | 3 years |

| In Solvent | -80°C | 2 years[1] |

| In Solvent | -20°C | 1 year[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on the canonical Wnt/β-catenin signaling pathway. In the endoplasmic reticulum, PORCN mediates the addition of a palmitoleoyl group to Wnt ligands. This modification is essential for their secretion out of the cell. This compound specifically inhibits PORCN, preventing Wnt palmitoylation and subsequent secretion. This leads to a downstream blockade of the signaling cascade that would otherwise result in the accumulation of β-catenin in the nucleus and the transcription of Wnt target genes.

Caption: Inhibition of Wnt signaling by this compound via Porcupine.

Experimental Protocols

The following protocols provide standardized methods for the evaluation of this compound solubility and stability.

Protocol for Kinetic Solubility Assessment

This assay is designed for rapid determination of solubility, often used in high-throughput screening environments.

Objective: To determine the kinetic solubility of this compound from a DMSO stock solution into an aqueous buffer.

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Multichannel pipette or automated liquid handler

-

Plate shaker

-

Microplate spectrophotometer

Procedure:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Working Plate: Dispense 2 µL of the stock solution into wells of a 96-well plate.

-

Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well.

-

Mixing: Immediately mix the contents by shaking the plate for 2 hours at room temperature.

-

Analysis: Measure the light scattering at 620 nm to detect any precipitation.

-

Interpretation: The kinetic solubility is defined as the highest concentration that does not show significant precipitation.

Protocol for Thermodynamic Solubility Assessment

This method determines the equilibrium solubility and is considered the "gold standard".

Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer.

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Shake-flask apparatus or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of PBS (pH 7.4).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Filtration: Carefully filter the supernatant through a 0.45 µm syringe filter.

-

Quantification: Determine the concentration of this compound in the filtrate using a validated HPLC-UV method.

Protocol for Chemical Stability Assessment in Solution

This protocol assesses the stability of this compound in solution under various storage conditions.

Objective: To evaluate the degradation of this compound in solution over time.

Materials:

-

This compound

-

Desired solvent (e.g., DMSO)

-

Temperature-controlled storage units (-80°C, -20°C, 4°C, and 25°C)

-

HPLC system with a UV detector

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration.

-

Aliquoting: Distribute the solution into multiple sealed vials for each storage condition and time point.

-

Storage: Place the vials in the designated temperature-controlled units.

-

Time-Point Analysis: At each scheduled time point (e.g., 0, 1, 3, 6, 12 months), retrieve a vial from each temperature condition.

-

Quantification: Analyze the sample using a stability-indicating HPLC-UV method to determine the remaining concentration of this compound and detect any degradation products.

-

Evaluation: Compare the results to the initial (time 0) sample to determine the extent of degradation.

Caption: General workflow for solubility and stability testing.

References

Application Notes and Protocols: Preparation of GNF-6231 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-6231 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which is critically involved in various cellular processes, including proliferation and differentiation.[1][2][3] Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous diseases, including cancer, making this compound a valuable tool for research and drug development.[4][5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo applications.

Chemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 1243245-18-2 | [3][7] |

| Molecular Formula | C₂₄H₂₅FN₆O₂ | [3][7] |

| Molecular Weight | 448.49 g/mol | [3] |

| Appearance | Solid powder | [2][7] |

| Solubility | ≥ 36 mg/mL in DMSO (80.27 mM) | [1][3] |

| IC₅₀ | 0.8 nM for Porcupine | [1][8] |

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for subsequent dilution in cell culture media.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or heat block set to 37°C

Procedure:

-

Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the volume of DMSO as calculated below.

-

Calculation Example (for 1 mg of this compound to make a 10 mM stock):

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (μL) = (0.001 g / 448.49 g/mol ) / 0.01 mol/L * 1,000,000 μL/L ≈ 223 μL

-

-

-

Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the solution at 37°C for 5-10 minutes and vortex again. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Stock Solution Preparation Table (for different concentrations)

| Desired Stock Concentration | Volume of DMSO to add per 1 mg this compound | Volume of DMSO to add per 5 mg this compound | Volume of DMSO to add per 10 mg this compound |

| 1 mM | 2.23 mL | 11.15 mL | 22.30 mL |

| 5 mM | 445.9 μL | 2.23 mL | 4.46 mL |

| 10 mM | 223.0 μL | 1.11 mL | 2.23 mL |

| 50 mM | 44.6 μL | 223.0 μL | 445.9 μL |

Note: These volumes are calculated based on a molecular weight of 448.49 g/mol . Adjust calculations if using a different salt form or hydrate.

Visualized Protocols and Pathways

This compound Stock Solution Preparation Workflow

Caption: Workflow for this compound stock solution preparation and storage.

This compound Mechanism of Action in the Wnt Signaling Pathway

Caption: this compound inhibits PORCN, preventing Wnt ligand secretion.

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.[2][3]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.

-

Handle the powder in a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This document provides a standardized protocol for the preparation of this compound stock solutions, ensuring consistency and reproducibility in experiments targeting the Wnt signaling pathway. Adherence to these guidelines for preparation, storage, and handling will help maintain the integrity and activity of the compound, leading to more reliable experimental outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. glpbio.com [glpbio.com]

- 4. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of a potent Wnt and hedgehog signaling pathways dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological modulation of stem cells signaling pathway for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. admin.biosschina.com [admin.biosschina.com]

- 8. selleckchem.com [selleckchem.com]

GNF-6231: Application Notes and Protocols for Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction